3-cis-Hydroxyglipizid

Übersicht

Beschreibung

3-cis-Hydroxyglipizide is a metabolite of glipizide, an oral hypoglycemic agent belonging to the second-generation sulfonylurea drug class. Glipizide is primarily used to control blood sugar levels in patients with type 2 diabetes mellitus by stimulating insulin release from pancreatic beta cells .

Wissenschaftliche Forschungsanwendungen

3-cis-Hydroxyglipizide has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of sulfonylurea drug metabolism and pharmacokinetics.

Biology: It is used to investigate the metabolic pathways and enzyme interactions involved in the biotransformation of glipizide.

Medicine: It serves as a biomarker for monitoring the pharmacokinetics and therapeutic efficacy of glipizide in patients with type 2 diabetes mellitus.

Industry: It is used in the development and optimization of analytical methods for the quantification of glipizide and its metabolites in biological samples

Wirkmechanismus

Target of Action

The primary target of 3-cis-Hydroxyglipizide is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .

Mode of Action

3-cis-Hydroxyglipizide works by sensitizing these pancreatic beta cells, stimulating them to release insulin . This insulin then helps to lower blood glucose levels .

Biochemical Pathways

3-cis-Hydroxyglipizide is a metabolite of glipizide, a second-generation sulfonylurea . Sulfonylureas are known to enhance the hypoglycemic potency by containing a more non-polar side chain in their chemical structure .

Pharmacokinetics

3-cis-Hydroxyglipizide is metabolized by CYP2C9 and CYP2C19 to inactive metabolites . Less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide . The mean terminal elimination half-life of glipizide ranged from 2 to 5 hours after single or multiple doses in patients with type 2 diabetes mellitus .

Result of Action

The result of 3-cis-Hydroxyglipizide’s action is the lowering of blood glucose levels . This is achieved through the stimulation of insulin release from the pancreatic beta cells .

Action Environment

The action, efficacy, and stability of 3-cis-Hydroxyglipizide can be influenced by various environmental factors. For example, co-administered medicinal herbs can modify a drug’s pharmacokinetics (PK), effectiveness, and toxicity .

Biochemische Analyse

Biochemical Properties

3-cis-Hydroxyglipizide plays a role in biochemical reactions primarily as a metabolite of glipizide. It interacts with various enzymes, proteins, and other biomolecules during its formation and subsequent metabolism. The primary enzymes involved in the metabolism of glipizide to 3-cis-Hydroxyglipizide are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes catalyze the hydroxylation of glipizide, leading to the formation of 3-cis-Hydroxyglipizide. The interactions between 3-cis-Hydroxyglipizide and these enzymes are crucial for its formation and further metabolism.

Cellular Effects

3-cis-Hydroxyglipizide influences various cellular processes due to its origin from glipizide. Glipizide, and consequently its metabolite 3-cis-Hydroxyglipizide, affects pancreatic beta cells by stimulating insulin release. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx . The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules. Additionally, 3-cis-Hydroxyglipizide may impact cell signaling pathways, gene expression, and cellular metabolism through its effects on insulin secretion and glucose homeostasis.

Molecular Mechanism

The molecular mechanism of action of 3-cis-Hydroxyglipizide involves its interaction with ATP-sensitive potassium channels on pancreatic beta cells. By inhibiting these channels, 3-cis-Hydroxyglipizide causes membrane depolarization and calcium influx, which ultimately leads to insulin release . This mechanism is similar to that of glipizide, as 3-cis-Hydroxyglipizide is a metabolite formed from glipizide. The binding interactions with the potassium channels and the subsequent cellular responses are critical for the compound’s effects on insulin secretion and glucose regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-cis-Hydroxyglipizide can change over time due to its stability and degradation. Studies have shown that glipizide and its metabolites, including 3-cis-Hydroxyglipizide, undergo enterohepatic circulation, which can influence their temporal effects . The stability of 3-cis-Hydroxyglipizide in biological systems is essential for its sustained activity. Long-term effects on cellular function, such as prolonged insulin secretion and glucose regulation, have been observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-cis-Hydroxyglipizide vary with different dosages in animal models. At therapeutic doses, 3-cis-Hydroxyglipizide effectively stimulates insulin release and lowers blood glucose levels. At higher doses, toxic or adverse effects may occur, including hypoglycemia and potential damage to pancreatic beta cells . Animal studies have demonstrated threshold effects, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

3-cis-Hydroxyglipizide is involved in metabolic pathways related to the metabolism of glipizide. The primary enzymes responsible for its formation are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes hydroxylate glipizide to produce 3-cis-Hydroxyglipizide. The metabolite may further undergo conjugation reactions, such as glucuronidation, to facilitate its excretion from the body. The interactions with these enzymes and the subsequent metabolic flux are crucial for the compound’s pharmacokinetics.

Transport and Distribution

The transport and distribution of 3-cis-Hydroxyglipizide within cells and tissues are influenced by its physicochemical properties. The compound is likely transported across cell membranes through passive diffusion or facilitated transport mechanisms. Binding proteins and transporters may also play a role in its distribution within the body . The localization and accumulation of 3-cis-Hydroxyglipizide in specific tissues can affect its activity and function.

Subcellular Localization

The subcellular localization of 3-cis-Hydroxyglipizide is primarily within pancreatic beta cells, where it exerts its effects on insulin secretion. The compound may also localize to other cellular compartments involved in its metabolism and excretion. Targeting signals or post-translational modifications may direct 3-cis-Hydroxyglipizide to specific organelles, influencing its activity and function .

Vorbereitungsmethoden

3-cis-Hydroxyglipizide is synthesized through the hydroxylation of glipizide. This reaction is catalyzed by the cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The industrial production of 3-cis-Hydroxyglipizide involves the controlled hydroxylation of glipizide under specific reaction conditions to ensure the formation of the desired cis-isomer .

Analyse Chemischer Reaktionen

3-cis-Hydroxyglipizide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.

Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

3-cis-Hydroxyglipizide is similar to other hydroxylated metabolites of sulfonylurea drugs, such as 4-trans-Hydroxyglipizide. it is unique in its specific stereochemistry and the position of the hydroxyl group. Other similar compounds include:

4-trans-Hydroxyglipizide: Another hydroxylated metabolite of glipizide with a different stereochemistry.

Hydroxyglyburide: A hydroxylated metabolite of glyburide, another sulfonylurea drug.

Hydroxyglimepiride: A hydroxylated metabolite of glimepiride, another sulfonylurea drug

Biologische Aktivität

3-cis-Hydroxyglipizide is a notable derivative of glipizide, a medication primarily used for managing type 2 diabetes. This article delves into the biological activity of 3-cis-hydroxyglipizide, exploring its pharmacokinetics, metabolic pathways, and potential therapeutic implications.

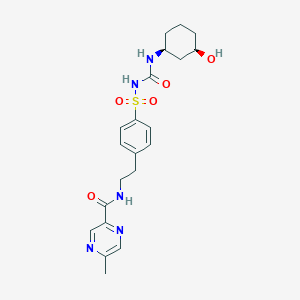

3-cis-Hydroxyglipizide has the chemical formula and is characterized by its hydroxylated structure which plays a significant role in its biological activity. The compound is part of the sulfonylurea class of drugs, which are known to stimulate insulin secretion from pancreatic beta cells.

Metabolism and Pharmacokinetics

The metabolism of 3-cis-hydroxyglipizide occurs primarily in the liver through cytochrome P450 enzymes, particularly CYP2C9. This enzyme is responsible for converting glipizide into its inactive metabolites. Research indicates that 3-cis-hydroxyglipizide may exhibit altered pharmacokinetic properties compared to its parent compound due to differences in metabolic pathways and enzyme interactions .

Table 1: Comparison of Pharmacokinetic Parameters

| Parameter | Glipizide | 3-cis-Hydroxyglipizide |

|---|---|---|

| Half-life (T1/2) | ~2-4 hours | Prolonged in diabetic models |

| Metabolizing Enzyme | CYP2C9 | Altered interaction with CYP enzymes |

| Bioavailability | ~90% | Not well established |

Insulin Secretion

3-cis-Hydroxyglipizide demonstrates significant biological activity by enhancing insulin secretion in response to glucose levels. Studies have shown that the compound can improve glycemic control in diabetic models by increasing insulin release from pancreatic beta cells .

Case Studies

- Diabetic Rat Model : A study conducted on diabetic rats revealed that administration of 3-cis-hydroxyglipizide resulted in a marked decrease in blood glucose levels compared to control groups. The compound's prolonged half-life contributed to sustained glycemic control, suggesting its potential for once-daily dosing regimens .

- Human Trials : In clinical settings, patients treated with glipizide showed varied responses due to genetic polymorphisms affecting CYP2C9 activity. The introduction of 3-cis-hydroxyglipizide may provide a more consistent therapeutic effect by mitigating some of these metabolic variances .

The mechanism through which 3-cis-hydroxyglipizide exerts its effects involves binding to the sulfonylurea receptor (SUR1) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in cell depolarization and subsequent calcium influx, which stimulates insulin secretion .

Eigenschaften

CAS-Nummer |

38207-37-3 |

|---|---|

Molekularformel |

C21H27N5O5S |

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide |

InChI |

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m1/s1 |

InChI-Schlüssel |

GZLIUWBDTXQVBY-SJORKVTESA-N |

SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Isomerische SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O |

Kanonische SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.